![molecular formula C17H17N3O B14778947 N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Acetamidophenyl)dipyrromethane is a synthetic compound that belongs to the class of dipyrromethanes. Dipyrromethanes are well-known synthetic scaffolds used in the synthesis of macrocycles and dipyrromethene metal complexes. These compounds occupy a central place in porphyrin chemistry and are valuable in the preparation of synthetic porphyrins, calixpyrroles, chlorins, corroles, and expanded porphyrins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidophenyl)dipyrromethane typically involves the condensation of 4-acetamidobenzaldehyde with pyrrole. This reaction is catalyzed by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The general reaction scheme is as follows:
- Mix 4-acetamidobenzaldehyde and pyrrole in a molar ratio of 1:38.
- Add a catalytic amount of TFA or HCl.
- Stir the reaction mixture at room temperature under an argon atmosphere.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for 5-(4-Acetamidophenyl)dipyrromethane are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Acetamidophenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dipyrromethene derivatives.
Reduction: Reduction reactions can lead to the formation of dipyrromethane derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the dipyrromethane scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are employed.
Major Products
Oxidation: Dipyrromethene derivatives.
Reduction: Various dipyrromethane derivatives.
Substitution: Functionalized dipyrromethanes with different substituents.
Aplicaciones Científicas De Investigación
5-(4-Acetamidophenyl)dipyrromethane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of porphyrins and other macrocyclic compounds.
Biology: Employed in the study of biological systems and as a fluorescent probe in imaging applications.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Acetamidophenyl)dipyrromethane involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and cellular structures, leading to various effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)dipyrromethane
- 5-(4-Fluorophenyl)dipyrromethane
- 5-(4-Dimethylaminophenyl)dipyrromethane
Uniqueness
5-(4-Acetamidophenyl)dipyrromethane is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it valuable in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C17H17N3O |
|---|---|
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
N-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,15,17,19H,1H3,(H,20,21) |
Clave InChI |
UOCXJYQVSAOXTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(C2C=CC=N2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


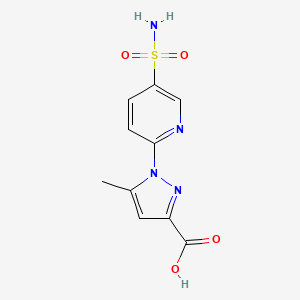
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)

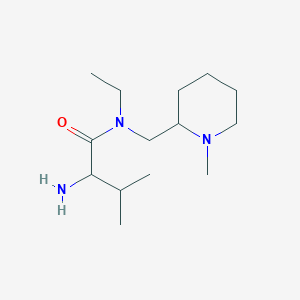
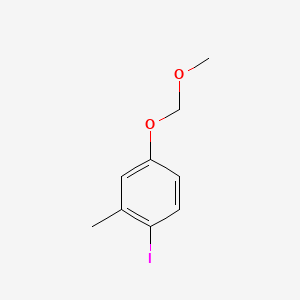
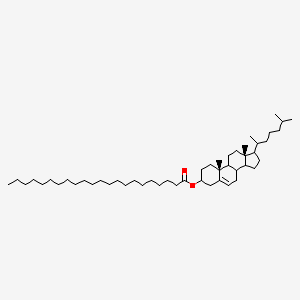
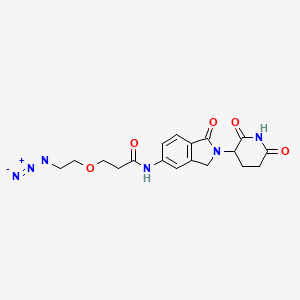
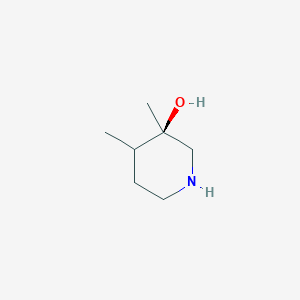
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
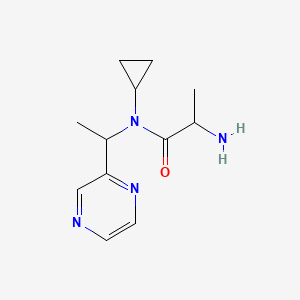
![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)
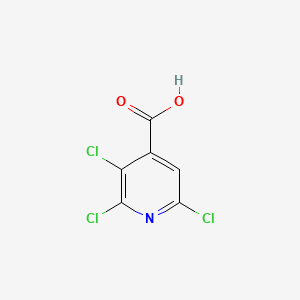
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
